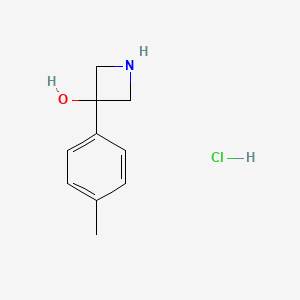

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(4-Methylphenyl)azetidin-3-ol;hydrochloride” is a chemical compound with the CAS Number: 2460755-00-2 . It has a molecular weight of 199.68 . The IUPAC name for this compound is 3-(p-tolyl)azetidin-3-ol hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO.ClH/c1-8-2-4-9 (5-3-8)10 (12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Industrial Applications

- Optimized Synthesis for Commercial Use : An optimized process for the synthesis of 1-benzylazetidin-3-ol, utilized as a starting material for 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride, has been developed. This process emphasizes economical production using cost-effective starting materials and reduces byproduct formation (Reddy et al., 2011).

Biological and Medicinal Research

Antimicrobial Activity : Various derivatives of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride have been synthesized and evaluated for their antimicrobial properties. For instance, novel phenyl pyrazoline derivatives exhibited significant antibacterial and antifungal activities (Shah & Patel, 2012). Similarly, other azetidin-2-one compounds have shown potent antimicrobial activities against various bacterial and fungal strains (Halve et al., 2007).

Antitumor and Antiproliferative Properties : Some derivatives of 3-(4-Methylphenyl)azetidin-3-ol;hydrochloride have shown promising antitumor properties. For example, specific azetidin-2-one compounds demonstrated significant antiproliferative effects in breast cancer cells and interacted with tubulin, suggesting potential as anticancer agents (Greene et al., 2016).

Anti-inflammatory Effects : Azetidin-2-one derivatives have also been explored for their anti-inflammatory properties. Certain compounds showed potent and significant anti-inflammatory effects, comparable to the drug indomethacin (Sharma et al., 2013).

Chemical and Structural Studies

Crystal and Molecular Structure Analysis : The crystal and molecular structure of related compounds, such as 1-(Diphenylmethyl)azetidin-3-ol, have been studied to understand their chemical properties and potential applications (Ramakumar et al., 1977).

Novel Synthesis Approaches : Innovative synthesis methods for azetidin-2-one derivatives have been developed, offering new avenues for the creation of compounds with potential biological activities (Raval et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation respectively. The compound should be handled with care, following the precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It is known to be used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) .

Mode of Action

As a non-cleavable linker in ADCs, 3-(4-Methylphenyl)azetidin-3-ol hydrochloride connects the antibody to the cytotoxic drug . In PROTACs, it serves as an alkyl chain-based linker, connecting the ligand for an E3 ubiquitin ligase and the target protein .

Biochemical Pathways

The compound plays a crucial role in the intracellular ubiquitin-proteasome system when used in PROTACs. This system is exploited by PROTACs to selectively degrade target proteins .

Propiedades

IUPAC Name |

3-(4-methylphenyl)azetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8-2-4-9(5-3-8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEMBZFDCFYOBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CNC2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylphenyl)azetidin-3-ol;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R,3R,4S,5S,7R,8R,9S,10S,14R)-1,8,16-Triacetyloxy-2-(2-acetyloxyacetyl)oxy-7-hydroxy-5,9,12,12-tetramethyl-13-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate](/img/structure/B2370237.png)

![2-(benzylsulfanyl)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370240.png)

![2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one](/img/structure/B2370241.png)

![Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride](/img/structure/B2370246.png)

![N-1,3-benzodioxol-5-yl-1-[(3-chlorobenzyl)oxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2370251.png)

![4-[(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![5-[(dipropylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2370257.png)